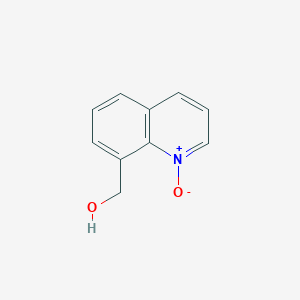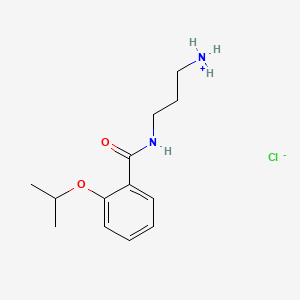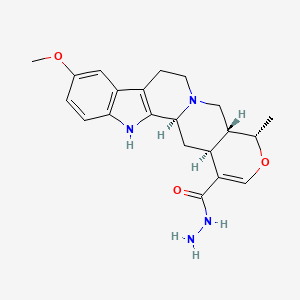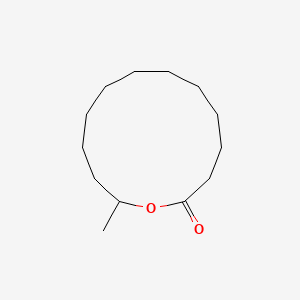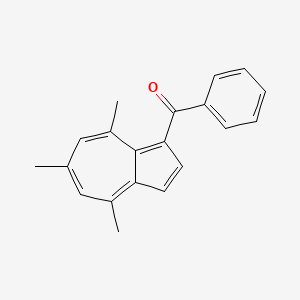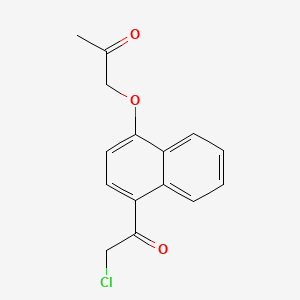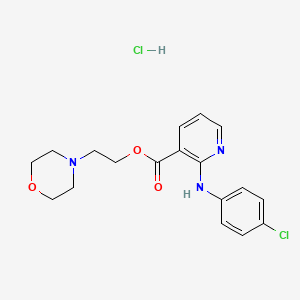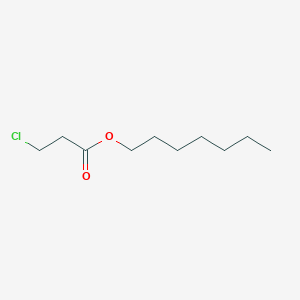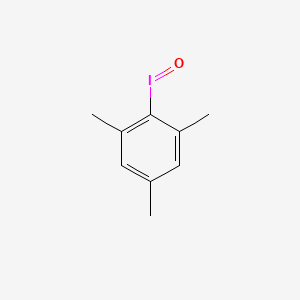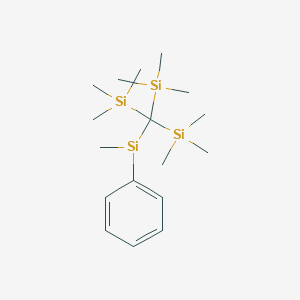![molecular formula C12H16O3Si B14454016 Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester CAS No. 75748-12-8](/img/structure/B14454016.png)
Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester is an organic compound with the molecular formula C11H16O3Si. It is a derivative of benzoic acid where the carboxyl group is modified with a trimethylsilyl group and esterified with methanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester typically involves the esterification of 4-[(trimethylsilyl)carbonyl]benzoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure ester.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Hydrolysis: 4-[(trimethylsilyl)carbonyl]benzoic acid and methanol.
Reduction: 4-[(trimethylsilyl)methyl]benzoic alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of esterification and hydrolysis reactions.
Biology: Employed in the synthesis of biologically active compounds and as a model compound in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester primarily involves its reactivity as an ester and the presence of the trimethylsilyl group. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The trimethylsilyl group can be cleaved under acidic or basic conditions, making the compound a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar ester structure but with a methyl group instead of a trimethylsilyl group.
Benzoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of a trimethylsilyl group.
4-(Methoxycarbonyl)phenol, TMS derivative: Similar structure with a methoxycarbonyl group and a trimethylsilyl ether.
Uniqueness
Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other benzoic acid derivatives. This makes it particularly useful in synthetic chemistry for introducing silyl protecting groups and for its role in various substitution reactions.
Eigenschaften
CAS-Nummer |
75748-12-8 |
|---|---|
Molekularformel |
C12H16O3Si |
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
methyl 4-trimethylsilylcarbonylbenzoate |
InChI |
InChI=1S/C12H16O3Si/c1-15-11(13)9-5-7-10(8-6-9)12(14)16(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
BXKWQFBVOJHWBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


